1-{3-[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl}-3,3-dimethyl-2-azetanone
Description
The compound 1-{3-[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl}-3,3-dimethyl-2-azetanone is a heterocyclic molecule featuring three distinct moieties:
- A 1,2,3-triazole core linked to the pyrimidine via a phenyl group, enabling regioselective hydrogen bonding and metal coordination.
- A 3,3-dimethyl-2-azetanone (a four-membered β-lactam ring), which may influence conformational rigidity and metabolic stability.
This structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator. The triazole-pyrimidine motif is synthetically accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the azetanone ring likely requires specialized lactamization techniques .
Properties
IUPAC Name |
1-[3-[1-(4,6-dimethylpyrimidin-2-yl)triazol-4-yl]phenyl]-3,3-dimethylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-12-8-13(2)21-18(20-12)25-10-16(22-23-25)14-6-5-7-15(9-14)24-11-19(3,4)17(24)26/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOAARVPBZUACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C3=CC(=CC=C3)N4CC(C4=O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901118853 | |
| Record name | 1-[3-[1-(4,6-Dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl]-3,3-dimethyl-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900019-20-7 | |
| Record name | 1-[3-[1-(4,6-Dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl]-3,3-dimethyl-2-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900019-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-[1-(4,6-Dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl]-3,3-dimethyl-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-{3-[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl}-3,3-dimethyl-2-azetanone is a compound with significant potential in medicinal chemistry. Its structure incorporates a triazole moiety, which is known for various biological activities including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this compound based on available research data.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- CAS Number : 900019-20-7
- Molecular Formula : C₁₉H₁₈N₄O
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit promising anticancer properties. A study conducted by Walid Fayad (2019) highlighted the identification of novel anticancer compounds through drug library screening on multicellular spheroids. Although specific data on this compound was not detailed in this study, the structural similarities to other triazole derivatives suggest potential efficacy against various cancer cell lines .
Antibacterial and Antifungal Properties
The presence of the triazole moiety is also associated with antibacterial and antifungal activities. A review of benzotriazole derivatives indicated that such compounds could inhibit bacterial strains like Escherichia coli and Bacillus subtilis effectively. The mechanism often involves interference with bacterial cell wall synthesis and function . Given the structural characteristics of this compound, it is plausible that similar mechanisms could be at play.
Structure Activity Relationship (SAR)
Understanding the structure activity relationship (SAR) is crucial for predicting the biological activity of this compound. The following table summarizes key features that contribute to the biological properties of triazole derivatives:
| Structural Feature | Activity Type | Description |
|---|---|---|
| Triazole Ring | Antifungal | Inhibits fungal growth by disrupting cell membrane integrity. |
| Pyrimidine Substituent | Antibacterial | Enhances interaction with bacterial enzymes involved in cell wall synthesis. |
| Dimethyl Groups | Lipophilicity | Increases membrane permeability allowing better cellular uptake. |
Case Studies
Several studies have explored related compounds with similar structures:
- Anticancer Screening : In a study by Fayad et al., derivatives of triazoles were screened for anticancer activity against various cancer cell lines. Compounds with similar structural motifs showed significant cytotoxicity against breast and lung cancer cells .
- Antibacterial Assays : Research on pyrazole derivatives indicated that modifications in the triazole structure led to enhanced antibacterial properties against gram-positive and gram-negative bacteria . This suggests that this compound may exhibit similar activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine- and Triazole-Containing Analogues
Compound A : 5-Hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione (from )
- Structure : Pyrimidine linked to a pyrazole via a ketone bridge.
- Synthesis : Condensation of hydrazine derivatives with diketones under acidic conditions.
- Key Differences: Replaces the triazole in the target compound with a pyrazole, altering hydrogen-bonding capacity. Lacks the azetanone ring, reducing steric hindrance and ring strain.
- Applications : Intermediate for antibacterial agents; less rigid than the target compound due to the absence of the β-lactam ring .
Compound B : 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (from )
- Structure : Piperazine and pyrazole linked via a ketone.
- Synthesis : Likely involves nucleophilic acyl substitution.
- Pyrazole substituents differ in electronic properties compared to triazoles, affecting binding affinity .
Azetanone vs. Larger Lactam Rings
Compound C : 2-[(4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-methyl-2-benzofuranyl)ethanone (from )
- Structure: Features a five-membered lactam (pyrrolidinone) instead of azetanone.
- Key Differences: Five-membered rings exhibit greater conformational flexibility and lower ring strain than azetanones. Thioether linkage in Compound C may improve oxidative stability compared to the target’s β-lactam .
Research Findings and Implications
- Synthetic Efficiency: The target compound’s CuAAC-based triazole synthesis offers superior regioselectivity (1,4-substitution) compared to non-catalytic methods, critical for drug-receptor interactions .
- Pyrimidine Role : The 4,6-dimethylpyrimidine group enhances hydrophobic interactions in binding pockets, a feature shared with kinase inhibitors like imatinib .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
